p-Tolyltrichlorosilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trichloro-(4-methylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl3Si/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMUGKOOLXQCTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061026 | |

| Record name | Trichloro-p-tolylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-35-9 | |

| Record name | 1-Methyl-4-(trichlorosilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Tolyltrichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-4-(trichlorosilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloro-p-tolylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro-p-tolylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLYLTRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX8V7HK9KM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to p-Tolyltrichlorosilane: Properties, Synthesis, and Applications

Abstract

p-Tolyltrichlorosilane (p-TCS) is a versatile organosilicon compound of significant interest to researchers and professionals in organic synthesis, materials science, and drug development. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed synthesis and purification protocols, reactivity, and key applications. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this document serves as an in-depth resource for the scientific community.

Introduction

This compound, systematically named trichloro(4-methylphenyl)silane, is an organochlorosilane with the chemical formula CH₃C₆H₄SiCl₃. It is a colorless to light straw-colored liquid characterized by a pungent odor. The molecule's utility is primarily derived from its trifunctional nature, featuring three reactive silicon-chloride (Si-Cl) bonds and a tolyl group that can be further functionalized. The high reactivity of the Si-Cl bonds, particularly their susceptibility to nucleophilic attack and hydrolysis, makes p-TCS a valuable precursor for a wide array of organosilicon compounds. This guide will explore the core scientific principles and practical methodologies associated with this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its safe handling, storage, and application in experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇Cl₃Si | [1] |

| Molecular Weight | 225.58 g/mol | [1] |

| Appearance | Colorless or yellowish transparent liquid | [1] |

| Boiling Point | 218-220 °C at 760 mmHg | [1] |

| Density | 1.28 g/mL at 25 °C | [1] |

| Refractive Index | 1.5224 at 25 °C | [1] |

| Flash Point | 92 °C | [1] |

| Solubility | Reacts with water | N/A |

Synthesis and Purification

The laboratory-scale synthesis of this compound is most effectively achieved through the Grignard reaction, a robust method for forming carbon-silicon bonds.

Synthesis via Grignard Reaction: A Step-by-Step Protocol

This protocol details the synthesis of this compound from p-bromotoluene and silicon tetrachloride. The reaction must be conducted under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon) to prevent premature quenching of the Grignard reagent.

Step 1: Formation of the Grignard Reagent (p-Tolylmagnesium Bromide)

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

Reagent Addition: Prepare a solution of p-bromotoluene in anhydrous diethyl ether in the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the solution turns cloudy and begins to reflux.

-

Completion: Once the reaction has started, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[2] The resulting dark grey or brown solution is the Grignard reagent.

Step 2: Reaction with Silicon Tetrachloride

-

Cooling: Cool the freshly prepared p-tolylmagnesium bromide solution in an ice bath.

-

Addition of SiCl₄: Prepare a solution of silicon tetrachloride in anhydrous diethyl ether in the dropping funnel. Add the silicon tetrachloride solution dropwise to the stirred, cooled Grignard reagent. This reaction is exothermic and should be controlled to maintain a low temperature.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

Caption: Synthesis workflow for this compound.

Purification by Fractional Distillation

The crude this compound is purified by fractional distillation under reduced pressure to remove unreacted starting materials and byproducts. Distillation under reduced pressure is necessary to lower the boiling point of the high-boiling product, preventing potential decomposition at atmospheric pressure.

-

Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source.

-

Distillation: Heat the crude product gently. The pressure should be carefully controlled to achieve a steady distillation.

-

Fraction Collection: Collect the fraction that distills at the appropriate temperature and pressure, corresponding to the boiling point of pure this compound.

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by the three electrophilic silicon-chloride bonds.

Hydrolysis

This compound is highly susceptible to hydrolysis, reacting readily with water to form p-tolylsilanetriol. This intermediate is generally unstable and undergoes self-condensation to form polysiloxane networks. This reaction is catalyzed by both acid and base. The mechanism in an alkaline medium involves a nucleophilic attack of a hydroxide ion on the silicon atom.[3]

Caption: Hydrolysis and condensation of this compound.

Applications in Research and Industry

This compound is a key building block in several areas of chemical science and technology.

Precursor to Silicone Resins

A primary application of p-TCS is as a monomer in the production of phenyl silicone resins.[4] The incorporation of the p-tolyl group enhances the thermal stability, chemical resistance, and refractive index of the resulting polymer.[4] These resins find use in high-performance coatings, composites, and electrical insulation. The synthesis involves the controlled hydrolysis and condensation of p-TCS, often in combination with other organochlorosilanes to tailor the properties of the final resin.[5][6]

Surface Modification

This compound is utilized as a surface modifying agent, particularly for silica and other oxide surfaces. The reactive Si-Cl bonds can form covalent linkages with surface hydroxyl groups, creating a robust, hydrophobic p-tolylsilyl layer. This modification is employed to alter the surface properties of materials for applications in chromatography, fillers for polymers, and as water-repellent coatings.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a laboratory or industrial setting.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials. Keep containers tightly sealed under an inert atmosphere.

-

Spills and Disposal: In case of a spill, use a dry, inert absorbent material. Do not use water. Dispose of waste in accordance with all local, state, and federal regulations.

Conclusion

This compound is a valuable and reactive organosilicon compound with a broad range of applications. Its synthesis via the Grignard reaction and subsequent purification by fractional distillation are standard laboratory procedures. A comprehensive understanding of its chemical properties, particularly its reactivity towards nucleophiles and water, is essential for its effective and safe use. This guide has provided a detailed overview of the core chemical principles and practical aspects of this compound, serving as a foundational resource for its application in scientific research and development.

References

- 1. This compound | CAS 701-35-9 | Phenyl Silane | Phenyl Silanes | SiSiB SILANES | Power Chemical China Limited [powerchemcorp.com]

- 2. benchchem.com [benchchem.com]

- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenyl trichlorosilane enhances silicone resins-IOTA [iotasilicone.com]

- 5. Phenyl silicone resin: synthesis, modification and frontier exploration--Mingyi [siliconereleases.com]

- 6. Phenyl silicone resin - Meson Silicones [mesonchem.com]

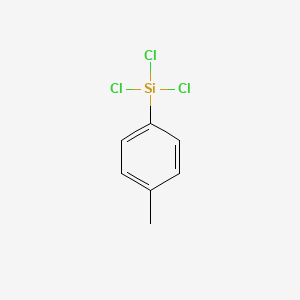

What is the molecular structure of p-Tolyltrichlorosilane?

An In-Depth Technical Guide to the Molecular Structure of p-Tolyltrichlorosilane

Authored by: A Senior Application Scientist

Foreword

This compound (TCS) is a versatile organosilicon compound that serves as a critical building block in materials science and organic synthesis. Its unique molecular architecture, characterized by a trifunctional silane head group attached to a rigid aromatic tolyl group, underpins its utility in applications ranging from the formation of self-assembled monolayers (SAMs) to the synthesis of advanced silicone polymers. This guide provides a comprehensive exploration of the molecular structure of this compound, offering insights into its bonding, stereochemistry, and the spectroscopic techniques used for its characterization. We will delve into the causality behind its reactivity and provide field-proven methodologies for its synthesis and handling, aimed at researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Physicochemical Properties

This compound, systematically named trichloro(4-methylphenyl)silane, is a compound where a silicon atom is bonded to a p-tolyl group (a toluene ring substituted at the para position) and three chlorine atoms.[1][2]

| Identifier | Value |

| IUPAC Name | trichloro-(4-methylphenyl)silane[1][2] |

| CAS Number | 701-35-9[1][2][3][4] |

| Molecular Formula | C₇H₇Cl₃Si[1][2] |

| Linear Formula | CH₃C₆H₄SiCl₃[3][4] |

| Molecular Weight | Approximately 225.57 g/mol [3][4] |

| SMILES | CC1=CC=C(C=C1)--INVALID-LINK--(Cl)Cl[1][2][3][4] |

| InChI Key | WOMUGKOOLXQCTQ-UHFFFAOYSA-N[1][2][3] |

Physicochemical Data:

| Property | Value | Significance |

| Appearance | Colorless to transparent liquid[1][3] | Indicates purity. |

| Density | 1.273 g/mL at 25 °C[3][4][5] | Important for reaction stoichiometry calculations. |

| Boiling Point | 218-220 °C[3][4][5] | Suggests low volatility under standard conditions. |

| Refractive Index | n20/D 1.5240[3][4] | A key parameter for quality control. |

| Moisture Sensitivity | Reacts with water[2][5] | Dictates handling and storage procedures. |

Molecular Structure and Geometry

The molecular structure of this compound is defined by the covalent bonding between a central silicon atom, a p-tolyl group, and three chlorine atoms.

Bonding and Hybridization

The central silicon atom is sp³ hybridized, resulting in a tetrahedral geometry. The four substituents—three chlorine atoms and one carbon atom from the p-tolyl ring—are arranged around the silicon atom with bond angles approximating 109.5°. The Si-Cl bonds are polar covalent, with silicon being less electronegative than chlorine. This polarity makes the silicon atom highly electrophilic and susceptible to nucleophilic attack, which is the cornerstone of its reactivity. The Si-C bond is a stable covalent bond that links the inorganic silane moiety to the organic aromatic ring.

Conformational Analysis

Conformational analysis, often supported by Density Functional Theory (DFT) calculations, reveals that the rotation around the Si-C bond is relatively facile.[6] However, the lowest energy conformation is typically a staggered arrangement, which minimizes steric hindrance between the chlorine atoms and the ortho-hydrogens of the aromatic ring.[6]

Caption: 2D representation of this compound's molecular structure.

Spectroscopic Characterization

The structure of this compound is unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two sets of chemically non-equivalent protons on the disubstituted benzene ring (a typical AA'BB' system). A sharp singlet in the aliphatic region (around 2.4 ppm) corresponds to the three protons of the methyl group.[7]

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons and a signal for the methyl carbon around 21 ppm.[7] The carbon atom attached to the silicon will be a quaternary carbon with a distinct chemical shift.

-

²⁹Si NMR: Silicon-29 NMR provides direct evidence for the silicon environment. The chemical shift for this compound will be in a region characteristic of silicon atoms bonded to one carbon and three chlorine atoms, which is highly sensitive to the electronic environment.[7]

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in the molecule.[7]

-

FTIR Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the Si-Cl bond stretches, typically in the range of 550-600 cm⁻¹.[7] Other prominent peaks will correspond to the C-H stretching of the methyl group and the aromatic ring, as well as the characteristic aromatic C=C stretching vibrations.

-

Raman Spectroscopy: Raman spectroscopy complements FTIR and is particularly useful for observing the symmetric vibrations of the molecule. The Si-Cl symmetric stretch is expected to be a strong band in the Raman spectrum.

Table of Expected Spectroscopic Data:

| Technique | Feature | Expected Chemical Shift / Frequency |

| ¹H NMR | Aromatic Protons (C₆H₄) | ~7.2 - 7.8 ppm[7] |

| ¹H NMR | Methyl Protons (CH₃) | ~2.4 ppm[7] |

| ¹³C NMR | Aromatic Carbons | ~129 - 142 ppm[7] |

| ¹³C NMR | Methyl Carbon | ~21 ppm[7] |

| FTIR | Si-Cl Stretch | ~550 - 600 cm⁻¹[7] |

Synthesis and Reactivity

Grignard Reagent-Mediated Synthesis

A well-established method for synthesizing this compound involves the reaction of a Grignard reagent, p-tolylmagnesium bromide, with silicon tetrachloride (SiCl₄).[7]

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of p-bromotoluene in anhydrous diethyl ether is added dropwise. The reaction is initiated with gentle heating or the addition of an iodine crystal. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution.

-

Causality: Anhydrous conditions are critical as Grignard reagents are strong bases and will react with any protic solvents, such as water. The inert atmosphere prevents the Grignard reagent from reacting with oxygen.

-

-

Reaction with Silicon Tetrachloride: The freshly prepared Grignard reagent is then added slowly to a solution of excess silicon tetrachloride in an anhydrous, non-polar solvent (e.g., hexane) at a low temperature (e.g., 0 °C).

-

Causality: Using an excess of silicon tetrachloride and low temperatures helps to control the reactivity and favors the formation of the monosubstituted product (this compound) over di- and tri-substituted byproducts.[7]

-

-

Work-up and Purification: The reaction mixture is quenched by pouring it over crushed ice. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure.

Caption: Workflow for the synthesis of this compound.

Key Reactivity: Hydrolysis

The three Si-Cl bonds in this compound are highly susceptible to hydrolysis, reacting readily with water to form silanols (Si-OH). These silanols are unstable and rapidly condense to form siloxanes (Si-O-Si), eventually leading to a cross-linked polysiloxane network. This high reactivity is the basis for its use in forming self-assembled monolayers on hydroxylated surfaces and as a cross-linking agent in silicone polymers.[7]

Caption: Hydrolysis and condensation of this compound.

Applications in Research and Development

The unique molecular structure of this compound makes it a valuable reagent in several advanced applications:

-

Self-Assembled Monolayers (SAMs): The trichlorosilyl headgroup readily reacts with hydroxylated surfaces (e.g., silicon wafers with a native oxide layer, glass) to form a dense, ordered monolayer.[7][8] The p-tolyl groups then form the outer surface of the monolayer, imparting hydrophobicity.

-

Silicone Polymers: As a trifunctional monomer, it can be used to introduce cross-linking in silicone polymers, enhancing their thermal stability and mechanical properties. The phenyl group in the tolyl moiety contributes to the thermal stability of the resulting siloxane polymers.[7]

-

Coupling Agent: It is used as a coupling agent to improve the adhesion between organic polymers and inorganic materials, such as glass fibers in composites.[9]

Conclusion

The molecular structure of this compound, with its tetrahedral silicon center, reactive Si-Cl bonds, and robust aromatic p-tolyl group, dictates its significant role in materials chemistry and organic synthesis. A thorough understanding of its structure, confirmed by spectroscopic analysis, is essential for harnessing its reactivity in a controlled manner. The methodologies for its synthesis and the principles of its reactivity outlined in this guide provide a foundation for its effective application in the development of novel materials and chemical entities.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. p-トリルトリクロロシラン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound 95 701-35-9 [sigmaaldrich.com]

- 5. This compound | 701-35-9 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 701-35-9 | Benchchem [benchchem.com]

- 8. This compound 95 701-35-9 [sigmaaldrich.com]

- 9. p-Tolyl Trichlorosilane [myskinrecipes.com]

p-Tolyltrichlorosilane synthesis and reaction mechanisms

An In-Depth Technical Guide to the Synthesis and Reaction Mechanisms of p-Tolyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CH₃C₆H₄SiCl₃) is a pivotal organosilicon compound, serving as a versatile intermediate in a multitude of chemical applications.[1] Its unique structure, which combines an aromatic tolyl group with a highly reactive trichlorosilyl functional group, makes it indispensable for synthesizing advanced materials and complex organic molecules. The silicon-chlorine bonds are highly susceptible to nucleophilic substitution, providing a gateway for the introduction of diverse functionalities.[1] This guide offers a comprehensive exploration of the primary synthesis routes for this compound, delves into its fundamental reaction mechanisms, and provides field-proven experimental protocols. We will examine the causality behind methodological choices, ensuring a deep understanding of how to manipulate this reagent for applications ranging from the creation of thermally stable polymers and self-assembled monolayers (SAMs) to its use in modern cross-coupling reactions.[1]

Core Properties and Significance

This compound is a colorless or pale-yellow liquid characterized by its high reactivity, particularly with nucleophiles and moisture.[2] Its importance in materials science and organic synthesis is rooted in the dual nature of its structure: the p-tolyl group influences steric and electronic properties, while the trichlorosilyl group is the center of chemical reactivity.

One of its most significant applications is as a precursor for silicone polymers. The presence of the phenyl group, in this case, a tolyl group, enhances the thermal stability of the resulting siloxane polymers.[1] Furthermore, it is a critical agent for surface modification, capable of forming highly ordered SAMs on substrates like silicon wafers, which is essential in microelectronics and sensor development.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 701-35-9 | [3] |

| Molecular Formula | C₇H₇Cl₃Si | [3][4] |

| Molecular Weight | 225.57 g/mol | [3][4] |

| Appearance | Colorless or yellowish transparent liquid | [2][5] |

| Boiling Point | 218-220 °C (lit.) | [2][3][6] |

| Density | 1.273 g/mL at 25 °C (lit.) | [2][3][6] |

| Refractive Index (n20/D) | 1.5240 (lit.) | [2][3][6] |

| Flash Point | 99 °C (210.2 °F) - closed cup | [3][6] |

Synthesis of this compound: Mechanisms and Protocols

The formation of the silicon-carbon bond is the central challenge in synthesizing this compound. Several methodologies exist, with the Grignard reagent-mediated route being the most established in a laboratory setting.[1]

Grignard Reagent-Mediated Synthesis

This foundational method relies on the nucleophilic attack of a pre-formed Grignard reagent, p-tolylmagnesium bromide, on the electrophilic silicon center of silicon tetrachloride (SiCl₄).[1]

Mechanism: The synthesis is a two-step process. First, p-bromotoluene reacts with magnesium metal in an anhydrous ether solvent to form p-tolylmagnesium bromide. This highly reactive organometallic species then attacks silicon tetrachloride. The primary challenge is controlling the stoichiometry to prevent over-alkylation, which leads to the formation of di(p-tolyl)dichlorosilane and tri(p-tolyl)chlorosilane.[1] To favor the desired monosubstituted product, the reaction is typically performed with an excess of silicon tetrachloride at low temperatures, with the Grignard reagent being added slowly to the SiCl₄ solution.[1][7]

Caption: Grignard Synthesis Workflow for this compound.

Experimental Protocol: Grignard Synthesis

Safety Note: This reaction is highly exothermic and involves moisture-sensitive and corrosive reagents. All glassware must be flame-dried and the reaction conducted under an inert atmosphere (e.g., dry nitrogen). Handle silicon tetrachloride in a fume hood with appropriate personal protective equipment (PPE).[7]

-

Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Grignard Formation: Place magnesium turnings (1.0 eq) and a crystal of iodine (as an initiator) in the flask. Add a solution of p-bromotoluene (1.0 eq) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromide solution to the magnesium to initiate the reaction (indicated by heat evolution and disappearance of the iodine color). Add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for 30-60 minutes to ensure full conversion.[7]

-

Silylation: Cool the freshly prepared Grignard reagent in an ice bath. In a separate, dry dropping funnel, prepare a solution of silicon tetrachloride (SiCl₄, typically 2-3 eq) in anhydrous diethyl ether.

-

Reaction: Add the SiCl₄ solution dropwise to the cooled, stirring Grignard reagent. The reaction is vigorous; maintain the internal temperature below 10 °C throughout the addition.[7]

-

Workup: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours. Cool the mixture again and carefully quench it by pouring it over crushed ice and acid (e.g., dilute HCl) to dissolve the magnesium salts.

-

Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure.

Direct Synthesis (Müller-Rochow Process)

The "Direct Process" is the cornerstone of industrial organosilicon chemistry, particularly for producing methylchlorosilanes.[1] This method involves the high-temperature reaction of an organic halide with elemental silicon in the presence of a copper catalyst.[1][8]

Mechanism: For this compound, this process would hypothetically involve the reaction of p-chlorotoluene with silicon. However, the reactivity of aryl chlorides in the Direct Process is generally lower than that of alkyl chlorides, making this route less common for this specific compound.[1] The process efficiency can be influenced by various promoters, such as zinc, tin, or phosphorus, which are added to the copper catalyst to increase reaction rate and selectivity.[8]

Aryllithium-Based Synthesis

An alternative to the Grignard route involves the use of an aryllithium reagent, such as p-tolyllithium.[9] This method is particularly useful when the Grignard reaction is sluggish or incompatible with other functional groups.

Mechanism: p-Tolyllithium is typically generated in situ by reacting p-bromotoluene or p-chlorotoluene with an organolithium reagent like n-butyllithium or by direct lithiation. The resulting p-tolyllithium is a potent nucleophile that reacts readily with silicon tetrachloride. Similar to the Grignard method, controlling the stoichiometry and reaction temperature is crucial to maximize the yield of the desired mono-substituted product and prevent the formation of di- and tri-arylated silanes.[10] Optimal conditions often involve adding the aryllithium species to an excess of the silicon electrophile at very low temperatures (e.g., -78 °C).[10]

Key Reaction Mechanisms and Applications

The synthetic utility of this compound stems from the reactivity of its Si-Cl bonds.

Caption: Key Reaction Pathways of this compound.

Hydrolysis and Polycondensation

This compound reacts violently with water.[11][12] This vigorous reaction is a hydrolysis process where the three Si-Cl bonds are replaced by hydroxyl groups to form an unstable intermediate, p-tolylsilanetriol (CH₃C₆H₄Si(OH)₃). This silanetriol readily undergoes self-condensation, eliminating water to form a highly cross-linked polysiloxane network. This property is fundamental to the formation of silicone resins and materials where the tolyl groups impart thermal stability and hydrophobicity.[1]

Reduction

The silicon-chlorine bonds can be reduced to silicon-hydride bonds using standard reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts this compound into p-tolylsilane (CH₃C₆H₄SiH₃). Organosilanes are valuable reagents in their own right, often used in specialized reduction reactions in organic synthesis.[13]

Cross-Coupling Reactions (Hiyama Coupling)

This compound is an excellent precursor for organosilicon reagents used in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling.[14]

Mechanism: The Hiyama coupling forms a carbon-carbon bond between an organosilane and an organic halide.[14] Direct use of this compound is not typical; it is first converted into a more stable and manageable coupling partner, such as a p-tolyltrialkoxysilane (e.g., p-tolyltrimethoxysilane), by reacting it with an alcohol like methanol.[15] For the coupling reaction to proceed, the silicon-carbon bond must be activated, usually by a fluoride source (like TBAF) or under basic conditions.[14][15] This activation generates a hypervalent pentacoordinate silicate intermediate, which is more amenable to transmetalation with the palladium catalyst, thus enabling the catalytic cycle to proceed.[14] The use of organosilanes in cross-coupling is advantageous due to their low toxicity, stability, and ease of handling compared to other organometallic reagents.[13][16]

Caption: Simplified Catalytic Cycle for the Hiyama Cross-Coupling Reaction.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

Table 2: Hazard Information

| Hazard Type | Classification & Statement | Source(s) |

| GHS Pictogram | GHS05 (Corrosion) | [3][6] |

| Signal Word | Danger | [3][6] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [3][6] |

| Supplementary Hazards | EUH014: Reacts violently with water. | [3][6] |

| Storage Class | 8A: Combustible corrosive hazardous materials | [3][6] |

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[11] Wear appropriate PPE, including a face shield, safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[3] Ensure that eyewash stations and safety showers are readily accessible.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[11] It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[17] Keep away from water, moisture, strong oxidizing agents, alcohols, and bases.[12]

-

Spills: In case of a spill, evacuate the area. Do not expose the spill to water.[11] Absorb with an inert, dry material such as sand or dry chemical absorbent and place in a suitable container for disposal.[11]

-

Fire: Use carbon dioxide, dry chemical, dry sand, or alcohol-resistant foam for extinction. Do not use water, as it will react violently.[11][12] Thermal decomposition can release irritating and toxic gases, including hydrogen chloride.[11]

Summary and Outlook

This compound is a foundational reagent in organosilicon chemistry with a broad scope of applications. Its synthesis, primarily achieved through a carefully controlled Grignard reaction, provides access to a versatile chemical intermediate. The high reactivity of its trichlorosilyl group is the cornerstone of its utility, enabling the formation of robust polysiloxane materials, facilitating advanced surface modifications, and serving as a precursor for less toxic and more stable reagents for palladium-catalyzed cross-coupling reactions. As the demand for high-performance materials and efficient synthetic methodologies grows, a thorough understanding of the synthesis and reactivity of this compound will remain critical for innovation in both academic research and industrial development.

References

- 1. This compound | 701-35-9 | Benchchem [benchchem.com]

- 2. This compound | 701-35-9 [chemicalbook.com]

- 3. p-トリルトリクロロシラン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. p-Tolyl Trichlorosilane [myskinrecipes.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 对甲苯三氯硅烷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution [mdpi.com]

- 9. p-Tolyllithium | C7H7Li | CID 9793702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Hiyama Coupling [organic-chemistry.org]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. Chemicals [chemicals.thermofisher.cn]

- 17. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

An In-Depth Technical Guide to Trichloro-p-tolylsilane: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of trichloro-p-tolylsilane (CAS No. 701-35-9), a versatile organosilicon compound pivotal in advanced materials science and organic synthesis. Intended for researchers, chemists, and drug development professionals, this document delves into the core physical and chemical characteristics of trichloro-p-tolylsilane, its synthesis and purification, key chemical transformations, and its applications as a precursor to specialized polymers and as a surface modifying agent.

Core Molecular and Physical Characteristics

Trichloro-p-tolylsilane, also known as p-tolyltrichlorosilane or trichloro(4-methylphenyl)silane, is a colorless to light yellow liquid characterized by its high reactivity, stemming from the three chlorine atoms bonded to the silicon center.[1][2] This reactivity is the cornerstone of its utility in a multitude of chemical transformations.

Structural and Physicochemical Data

A summary of the key physical and chemical properties of trichloro-p-tolylsilane is presented in the table below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₇Cl₃Si | [1] |

| Molecular Weight | 225.57 g/mol | [1] |

| CAS Number | 701-35-9 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 218-220 °C (lit.) | [1] |

| Density | 1.273 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.5240 (lit.) | [1] |

| Flash Point | 99 °C (210 °F) | [1] |

| Water Solubility | Reacts with water | [1] |

Synthesis of Trichloro-p-tolylsilane

The synthesis of trichloro-p-tolylsilane can be approached through several routes, with the Grignard reaction being a common and adaptable laboratory-scale method. The "direct process," while industrially significant for the synthesis of organochlorosilanes, is less commonly employed for the specific synthesis of aryltrichlorosilanes on a lab scale.

Grignard Synthesis Protocol

The Grignard reaction provides a reliable method for the formation of the silicon-carbon bond. This process involves the reaction of a Grignard reagent, in this case, p-tolylmagnesium bromide, with an excess of silicon tetrachloride. The excess of silicon tetrachloride is crucial to minimize the formation of di- and tri-substituted products.

Caption: Workflow for the Grignard synthesis of trichloro-p-tolylsilane.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine to initiate the reaction. A solution of p-bromotoluene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and then maintained at a gentle reflux until all the magnesium has reacted.

-

Reaction with Silicon Tetrachloride: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. A solution of excess silicon tetrachloride in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is exothermic and the temperature should be maintained below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and dilute hydrochloric acid to hydrolyze the unreacted Grignard reagent and magnesium salts.

-

Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure trichloro-p-tolylsilane.

Chemical Reactivity and Key Transformations

The chemical behavior of trichloro-p-tolylsilane is dominated by the reactivity of the Si-Cl bonds. These bonds are highly susceptible to nucleophilic attack, leading to a variety of useful transformations.

Hydrolysis and Condensation

In the presence of water, trichloro-p-tolylsilane readily undergoes hydrolysis to form the corresponding silanetriol (p-tolyl-Si(OH)₃). This intermediate is unstable and rapidly undergoes self-condensation to form polysiloxanes. The structure of the resulting polymer can range from linear chains to complex, cross-linked resins, depending on the reaction conditions. This property is fundamental to its use in the formation of silicone-based materials.

Caption: Hydrolysis and condensation pathway of trichloro-p-tolylsilane.

Applications in Material Science and Organic Synthesis

The unique reactivity of trichloro-p-tolylsilane makes it a valuable building block in several areas of chemistry.

Precursor for Polysiloxanes and Silicones

As previously mentioned, the controlled hydrolysis and condensation of trichloro-p-tolylsilane are utilized to synthesize polysiloxanes. The p-tolyl group imparts specific properties to the resulting polymer, such as increased thermal stability and hydrophobicity, compared to their methyl-substituted counterparts. These polymers find applications as resins, coatings, and in the fabrication of advanced materials.

Surface Modification Agent

Trichloro-p-tolylsilane is employed as a surface modifying agent, particularly for materials rich in hydroxyl groups, such as silica, glass, and other metal oxides. The Si-Cl bonds react with the surface hydroxyl groups to form stable Si-O-surface linkages, effectively grafting the p-tolylsilyl group onto the surface. This modification alters the surface properties, for instance, rendering a hydrophilic surface hydrophobic.

-

Activation of Silica: Dry the silica gel in an oven at 120 °C for at least 4 hours to remove physically adsorbed water.

-

Reaction Setup: In a fume hood, suspend the dried silica gel in a dry, aprotic solvent such as toluene in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Silanization: Add a solution of trichloro-p-tolylsilane in dry toluene to the silica suspension. The amount of silane will depend on the desired surface coverage.

-

Reaction: Heat the mixture to reflux and maintain for several hours under a nitrogen atmosphere.

-

Washing: After the reaction, cool the mixture and filter the modified silica gel. Wash the silica sequentially with toluene, methanol, and then water to remove unreacted silane and by-products.

-

Drying: Dry the surface-modified silica gel in an oven at 110 °C.

Coupling Agent in Polymer Composites

In the fabrication of polymer composites, trichloro-p-tolylsilane can act as a coupling agent to improve the adhesion between an inorganic filler (like silica or glass fibers) and an organic polymer matrix.[3][4][5] The silane effectively forms a chemical bridge at the interface, enhancing the mechanical properties and durability of the composite material.[3][4][5]

Spectroscopic Characterization

The identity and purity of trichloro-p-tolylsilane are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons of the tolyl group and the methyl protons. ¹³C NMR will show the corresponding carbon signals. ²⁹Si NMR will exhibit a characteristic chemical shift for the silicon atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the Si-Cl bonds, as well as the aromatic C-H and C=C stretching and bending vibrations of the tolyl group.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak and a characteristic isotopic pattern due to the presence of three chlorine atoms.

Safety and Handling

Trichloro-p-tolylsilane is a corrosive and moisture-sensitive compound. It is crucial to handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] All manipulations should be performed in a well-ventilated fume hood.[2]

-

Moisture Sensitivity: The compound reacts with water and moisture in the air to release hydrogen chloride (HCl) gas, which is corrosive and toxic.[2] Therefore, it must be stored and handled under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon).[6]

-

Corrosivity: It causes severe skin burns and eye damage.[2] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2]

-

Disposal: Dispose of trichloro-p-tolylsilane and its residues in accordance with local, state, and federal regulations for hazardous chemical waste.[7]

Conclusion

Trichloro-p-tolylsilane is a highly reactive and versatile organosilicon compound with significant applications in materials science and organic synthesis. Its ability to undergo hydrolysis and condensation makes it a key precursor for tailored polysiloxanes, while its reactivity with hydroxyl groups allows for the effective surface modification of inorganic materials. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

A Technical Guide to the Research Applications of p-Tolyltrichlorosilane: From Surface Modification to Advanced Synthesis

Executive Summary

p-Tolyltrichlorosilane (TTCS) is a versatile organosilicon compound characterized by a tolyl group and a highly reactive trichlorosilyl functional group.[1] This unique structure makes it a cornerstone reagent in diverse research fields, particularly in materials science and organic synthesis.[1] The reactivity of its silicon-chlorine bonds allows for facile substitution, enabling its use as a powerful intermediate for creating complex organosilicon molecules.[1] This guide provides an in-depth exploration of the foundational chemistry of TTCS and its principal applications. We will delve into its critical role in forming self-assembled monolayers (SAMs) for surface engineering, its function as a coupling agent to enhance the performance of composite materials, and its utility as a sterically demanding protecting group in multi-step organic synthesis. This document is intended for researchers and professionals seeking to leverage the unique properties of this compound to drive innovation in their respective fields.

Foundational Chemistry of this compound

Understanding the inherent chemical properties and reactivity of this compound is fundamental to harnessing its potential in any research application.

Physicochemical Properties

This compound is a colorless to yellowish transparent liquid under standard conditions.[2] Its key physical and chemical properties are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 701-35-9 | [3] |

| Molecular Formula | CH₃C₆H₄SiCl₃ | [3][4] |

| Molecular Weight | 225.57 g/mol | [3][4] |

| Boiling Point | 218-220 °C (lit.) | [2][3][4] |

| Density | 1.273 g/mL at 25 °C (lit.) | [2][3][4] |

| Refractive Index | n20/D 1.5240 (lit.) | [3][5] |

| Flash Point | 99 °C (210.2 °F) - closed cup | [3][5] |

| Synonyms | Trichloro(p-tolyl)silane, 4-Methylphenyltrichlorosilane | [2][6] |

Core Reactivity: The Trichlorosilyl Anchor

The primary driver of this compound's utility is the high reactivity of the three silicon-chlorine (Si-Cl) bonds. These bonds are highly susceptible to nucleophilic attack, particularly by hydroxyl groups (-OH). This reactivity dictates its primary applications.

-

Hydrolysis: TTCS reacts violently with water.[7] The Si-Cl bonds are sequentially replaced by Si-OH bonds, forming a silanetriol (CH₃C₆H₄Si(OH)₃) and releasing hydrochloric acid (HCl). This silanetriol is unstable and readily undergoes self-condensation to form a polysiloxane network. This high moisture sensitivity necessitates handling under anhydrous conditions.[8]

-

Surface Reaction: The reaction with surface-bound hydroxyl groups, such as those found on silicon wafers with a native oxide layer (Si-OH), glass, or metal oxides, is the basis for its use in surface modification.[1][4] This reaction forms a strong, covalent Si-O-Surface bond, effectively anchoring the p-tolylsilyl group to the substrate.

The diagram below illustrates this fundamental reactivity.

Caption: Core reactivity pathways for this compound.

Application in Materials Science: Surface Functionalization

One of the most powerful applications of TTCS is in the field of materials science, where it is used to precisely control the surface properties of various substrates.[9]

Principle of Self-Assembled Monolayers (SAMs)

TTCS is an excellent precursor for the formation of Self-Assembled Monolayers (SAMs).[10] SAMs are highly ordered molecular layers that spontaneously form on a substrate surface. The process involves three key parts of the TTCS molecule:

-

The Trichlorosilyl Headgroup: This reactive "head" chemisorbs to the hydroxylated surface, forming covalent bonds.[1]

-

The Tolyl Tail Group: This aromatic "tail" is exposed outwards, defining the new surface chemistry. In this case, the tolyl group creates a hydrophobic, non-polar surface.

-

Intermolecular Interactions: Van der Waals forces between the adjacent tolyl groups drive the ordering and dense packing of the monolayer.

This ability to transform a hydrophilic surface (like glass or silicon oxide) into a hydrophobic one is critical for applications in microelectronics, sensor development, and creating anti-fouling or low-friction surfaces.[1]

Experimental Workflow: Formation of a p-Tolylsiloxane Monolayer

The following protocol provides a self-validating system for depositing a high-quality TTCS monolayer on a silicon wafer. The causality for each step is explained to ensure reproducibility.

Caption: Experimental workflow for Self-Assembled Monolayer (SAM) formation.

Detailed Step-by-Step Methodology:

-

Substrate Cleaning:

-

Action: Sonicate silicon wafer substrates in sequential baths of acetone, isopropanol, and deionized water (15 minutes each).

-

Causality: This rigorously removes organic and particulate contaminants that would otherwise create defects in the monolayer.

-

-

Surface Hydroxylation:

-

Action: Immerse the cleaned substrates in a Piranha solution (3:1 mixture of H₂SO₄:H₂O₂) at 80 °C for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive) . Alternatively, use a UV/Ozone cleaner for 15 minutes.

-

Causality: This step creates a dense, uniform layer of hydroxyl (-OH) groups on the silicon surface, which are the reactive sites for TTCS attachment.

-

-

Silanization Solution Preparation:

-

Action: In a nitrogen-filled glovebox, prepare a 1-5 mM solution of this compound in an anhydrous solvent such as toluene or hexadecane.

-

Causality: Anhydrous conditions are critical. Any trace moisture will cause TTCS to hydrolyze and polymerize in solution, preventing monolayer formation on the substrate.[8]

-

-

SAM Deposition:

-

Action: Immerse the hydroxylated, dry substrates into the silanization solution for 1-2 hours at room temperature.

-

Causality: During this time, the trichlorosilyl headgroups react with the surface hydroxyls, covalently grafting the molecules to the surface.

-

-

Rinsing:

-

Action: Remove substrates from the solution and rinse thoroughly with fresh anhydrous solvent (e.g., toluene, then isopropanol) to wash away any non-covalently bonded (physisorbed) molecules.

-

Causality: This step is essential for achieving a true monolayer. Inadequate rinsing leaves a multilayer, disordered film.

-

-

Curing:

-

Action: Bake the rinsed substrates in an oven at 110-120 °C for 1 hour.

-

Causality: The heat promotes the lateral cross-linking between adjacent silane molecules (forming Si-O-Si bonds), which significantly improves the thermal and mechanical stability of the monolayer.

-

Application in Polymer and Composite Chemistry

TTCS serves as a vital coupling agent, acting as a molecular bridge between inorganic and organic materials to improve the properties of composites.[4]

Mechanism as a Coupling Agent

In composite materials, such as glass fiber-reinforced polymers, the interface between the inorganic filler (glass) and the organic polymer matrix is often a point of failure. TTCS enhances adhesion through a dual-functionality mechanism:

-

The trichlorosilyl group reacts with the hydroxyl-rich surface of the inorganic material (e.g., glass fibers, silica particles).[4]

-

The outward-facing p-tolyl group provides an organophilic interface that can physically entangle or chemically interact with the polymer matrix, improving stress transfer and overall material durability, moisture resistance, and performance.[4]

Caption: this compound functioning as a coupling agent.

Application in Organic Synthesis

Beyond materials science, TTCS is a valuable reagent in synthetic organic chemistry, primarily as a precursor to other silanes and as a specialized protecting group.

The p-Tolylsilyl Group as a Protecting Group

In complex organic syntheses, it is often necessary to temporarily "block" a reactive functional group to prevent it from participating in a reaction.[11] Silyl ethers are commonly used to protect alcohols. While smaller silyl groups like Trimethylsilyl (TMS) are common, the p-tolylsilyl group derived from TTCS can be considered a more sterically hindered analogue.

-

Introduction: An alcohol can be protected by reacting it with this compound in the presence of a non-nucleophilic base (e.g., pyridine, imidazole) to neutralize the HCl byproduct. The bulky tolyl group can offer unique selectivity in reactions where steric hindrance is a factor.

-

Stability: The resulting p-tolylsilyl ether is generally stable to a wide range of non-acidic and non-fluoride-containing reagents.

-

Deprotection: The protecting group can be removed (deprotection) under acidic conditions or, more commonly, by using a fluoride ion source such as Tetra-n-butylammonium fluoride (TBAF).

Experimental Protocol: Protection of a Primary Alcohol

-

Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the primary alcohol (1.0 eq) and a non-nucleophilic base such as imidazole (1.1 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product (the p-tolylsilyl ether) by flash column chromatography on silica gel.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.[7]

-

Corrosivity: It is classified as a corrosive substance that causes severe skin burns and serious eye damage.[3][12][13]

-

Reactivity with Water: It reacts violently with water and moisture, releasing corrosive hydrogen chloride gas.[2][7] All handling should be done under anhydrous, inert conditions.

-

Personal Protective Equipment (PPE): Always use a chemical fume hood.[7] Wear appropriate PPE, including a face shield, safety goggles, chemical-resistant gloves, and a lab coat.[3][7] An appropriate respirator should be used if exposure limits are exceeded.[7]

-

Storage: Store in a dry, cool, well-ventilated place in a tightly sealed, corrosion-resistant container, away from moisture.[7][12]

Conclusion and Future Outlook

This compound is a remarkably versatile reagent whose applications are directly derived from the predictable and robust reactivity of its trichlorosilyl group. Its established roles in creating well-defined hydrophobic surfaces, strengthening composite materials, and serving as a synthetic intermediate underscore its importance. Future research may explore the use of TTCS-derived monolayers in flexible electronics, biosensors, or as platforms for catalysis. In synthesis, the unique electronic and steric properties of the p-tolylsilyl group may be further exploited to achieve novel selectivities in complex molecule synthesis, solidifying the role of this compound as a key enabling chemical for scientific advancement.

References

- 1. This compound | 701-35-9 | Benchchem [benchchem.com]

- 2. This compound | 701-35-9 [chemicalbook.com]

- 3. 对甲苯三氯硅烷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. p-Tolyl Trichlorosilane [myskinrecipes.com]

- 5. 对甲苯三氯硅烷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. Materials Science: The Breakthrough of the Golden Era - Teamcenter [blogs.sw.siemens.com]

- 10. 对甲苯三氯硅烷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Protecting group - Wikipedia [en.wikipedia.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.de [fishersci.de]

An In-depth Technical Guide to the Safe Handling and Management of p-Tolyltrichlorosilane

Introduction: Acknowledging the Duality of p-Tolyltrichlorosilane

This compound (TCS), a cornerstone of organosilicon chemistry, offers significant utility in advanced material synthesis, including the formation of specialized self-assembled monolayers (SAMs) and thermally stable siloxane polymers.[1] Its high reactivity, stemming from the three silicon-chlorine bonds, is the very source of its synthetic power.[1] However, this same reactivity necessitates a rigorous and informed approach to its handling. This guide moves beyond standard safety data sheets to provide a deeper, causality-driven framework for the safe management of this compound in a research and development setting. Our core principle is that true safety protocol is not a checklist, but a system of self-validating procedures grounded in a comprehensive understanding of the chemical's inherent properties and reactivity.

Section 1: Core Chemical Profile and Reactivity

A foundational understanding of this compound's physical and chemical properties is critical to anticipating its behavior and mitigating potential hazards. The molecule's structure, featuring a tolyl group bonded to a trichlorosilyl headgroup, dictates its reactivity profile.

Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound, providing a quick-reference for laboratory personnel.

| Property | Value | Source(s) |

| CAS Number | 701-35-9 | [2][3][4][5][6][7] |

| Molecular Formula | CH₃C₆H₄SiCl₃ (or C₇H₇Cl₃Si) | [3][4][5][6] |

| Molecular Weight | 225.57 g/mol | [3][4][6][7] |

| Appearance | Colorless or yellowish transparent liquid | [8] |

| Boiling Point | 218-220 °C (lit.) | [3][6][7][8] |

| Density | 1.273 g/mL at 25 °C (lit.) | [3][6][7][8] |

| Flash Point | 99 °C (210.2 °F) - closed cup | [3][6] |

The Critical Reaction: Hydrolysis

The most significant hazard associated with this compound is its violent reaction with water (hydrolysis).[2][4][8] This is not a passive process; contact with atmospheric moisture, wet surfaces, or protic solvents will initiate a rapid and exothermic reaction.

Reaction: CH₃C₆H₄SiCl₃ + 3H₂O → CH₃C₆H₄Si(OH)₃ + 3HCl (gas)

The primary products are p-tolylsilanetriol and, critically, hydrogen chloride (HCl) gas. The release of corrosive HCl gas is the principal driver for many of the stringent handling protocols outlined in this guide. This reaction also explains why spills must not be treated with water and why the compound is classified as "moisture sensitive".[4][5][9]

Section 2: Hazard Identification and Risk Profile

This compound is classified as a hazardous chemical, and its risks must be fully appreciated before any handling occurs.[2] The primary dangers are its corrosive nature and its violent reactivity with water.

GHS Hazard Classification

| Hazard Classification | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[3][4][6] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[4][9] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals.[9][10] |

| Supplemental Hazard | - | EUH014: Reacts violently with water.[3][6] |

Toxicological Profile

-

Dermal and Ocular: The compound itself is corrosive. Upon contact with the moisture in skin or eyes, the hydrolysis reaction generates HCl, causing immediate and severe chemical burns.[2][11] This dual corrosive action necessitates robust personal protective equipment.

-

Inhalation: Inhalation of vapors or mists is highly dangerous. The substance is corrosive to the respiratory tract, and its reaction with moisture in the lungs will produce HCl, leading to severe irritation and potential chemical pneumonitis.[2] All handling must be performed in a certified chemical fume hood.[2]

-

Ingestion: Ingestion can cause severe burns to the mouth, throat, and stomach.[2] Immediate medical attention is required if ingestion occurs.[2]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is mandatory. The goal is to eliminate any potential for contact.

Mandatory Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound must be conducted within a properly functioning chemical fume hood to contain vapors and potential HCl gas release.[2]

-

Inert Atmosphere: For transfers and reactions, the use of an inert atmosphere (e.g., nitrogen or argon) via a Schlenk line or glovebox is essential to prevent degradation of the material and hazardous reactions with atmospheric moisture.[9]

-

Safety Infrastructure: Eyewash stations and safety showers must be located in the immediate vicinity of the work area and must be tested regularly.[2][12]

Personal Protective Equipment (PPE) Protocol

Selection of PPE must be based on a thorough risk assessment. The following represents the minimum required ensemble for handling this compound.

| Body Part | Required PPE | Rationale and Specifications |

| Eyes/Face | Chemical safety goggles AND a full-face shield. | Goggles provide a seal against splashes and vapors. A face shield is required to protect the entire face from the severe corrosive hazard.[12][13][14] |

| Hands | Heavy-duty, chemical-resistant gloves (e.g., Neoprene or nitrile rubber).[12] Consider double-gloving. | Protects against direct skin contact. Check manufacturer's breakthrough time data. Contaminated gloves must be removed and disposed of properly.[2][9][15] |

| Body | Flame-resistant lab coat worn over a long-sleeved shirt and long pants. For larger quantities or spill response, a chemical-resistant suit is required.[2][14][16] | Provides a barrier against accidental splashes. Contaminated clothing must be removed immediately and decontaminated before reuse.[9] |

| Respiratory | A NIOSH-approved respirator with an appropriate cartridge (e.g., combination organic vapor/acid gas) must be available for emergency use (e.g., spill or ventilation failure).[2][12] | Provides protection from inhaling corrosive vapors and HCl gas in non-routine situations. |

| Feet | Closed-toe, chemical-resistant shoes. | Protects feet from spills.[13][16] |

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated protocols is the cornerstone of safe laboratory practice.

Safe Storage Protocol

-

Designated Area: Store in a dedicated, well-ventilated corrosives storage cabinet or area.[2]

-

Moisture Exclusion: Keep containers tightly sealed at all times.[2][9] The use of parafilm or secondary sealing is recommended. Store away from all sources of water or moisture.[2]

-

Inert Environment: The original container from the supplier is often under an inert gas blanket. For long-term storage after opening, consider using a desiccator or glovebox.[9]

-

Material Compatibility: Do not store in metal containers, as the material may be corrosive to metals.[9] Use corrosion-resistant containers with resistant inner liners.[9]

Step-by-Step Handling and Dispensing Protocol

This workflow is designed to prevent moisture contact and personnel exposure.

Caption: Standard workflow for handling this compound.

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[2] Remove contact lenses if possible.[9] Seek immediate medical attention from an ophthalmologist.[9]

-

Skin Contact: Immediately remove all contaminated clothing.[9] Wash the affected area with plenty of water for at least 15 minutes.[2] Seek immediate medical attention.[2]

-

Inhalation: Move the victim to fresh air immediately.[9] If breathing is difficult, provide oxygen. Call for immediate medical assistance.[2]

-

Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Seek immediate medical attention.[2]

Spill Response Protocol

This protocol is for small, manageable spills inside a chemical fume hood. For large spills, evacuate the area and contact emergency services.

Caption: Emergency response workflow for a this compound spill.

Firefighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, dry sand, or alcohol-resistant foam.[2]

-

Unsuitable Media: DO NOT USE WATER. The violent reaction will exacerbate the situation and release large quantities of corrosive HCl gas.[2]

-

Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2]

Section 6: Waste Disposal and Environmental Diligence

Proper disposal is a legal and ethical responsibility.

-

Waste Collection: All waste material, including absorbent from spills and contaminated disposables, must be collected in a designated, properly labeled, and sealed hazardous waste container.[2][9]

-

Regulatory Compliance: Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all local, regional, and national regulations.[2][9] Chemical waste generators are responsible for accurate classification and disposal.[2]

-

Environmental Release: Do not allow the product to enter drains or surface water.[9] Spills should be contained to prevent environmental release.[2]

Conclusion

This compound is a valuable reagent whose safe use is entirely achievable through a combination of robust engineering controls, diligent use of personal protective equipment, and strict adherence to validated handling protocols. The causality for every safety measure described herein traces back to the compound's fundamental chemical reactivity, particularly its rapid and hazardous hydrolysis. By internalizing these principles, researchers can confidently and safely leverage the synthetic potential of this important chemical.

References

- 1. This compound | 701-35-9 | Benchchem [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. p-トリルトリクロロシラン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 对甲苯三氯硅烷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 对甲苯三氯硅烷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 701-35-9 [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. gelest.com [gelest.com]

- 13. epa.gov [epa.gov]

- 14. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]

- 15. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 16. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

An In-depth Technical Guide to the Reactivity of p-Tolyltrichlorosilane with Protic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract

p-Tolyltrichlorosilane (CH₃C₆H₄SiCl₃) is a versatile organosilicon compound characterized by a highly reactive trichlorosilyl group attached to a tolyl moiety. This guide provides a comprehensive technical overview of its reactivity with protic solvents, a fundamental class of reactions in organosilicon chemistry. We will delve into the mechanistic underpinnings of hydrolysis and alcoholysis, present field-proven experimental protocols for controlling these reactions, and discuss the critical safety considerations necessary for handling this compound. The content herein is designed to bridge theoretical knowledge with practical application, offering valuable insights for professionals engaged in materials science, organic synthesis, and surface chemistry.

Introduction: The Chemical Identity and Significance of this compound

This compound is a colorless to yellowish liquid that serves as a critical intermediate in the synthesis of a wide array of organosilicon compounds.[1][2] Its molecular structure, featuring three reactive silicon-chlorine (Si-Cl) bonds, makes it highly susceptible to nucleophilic attack, particularly by protic solvents.[2] This reactivity is the cornerstone of its utility, allowing for the precise introduction of the p-tolylsilyl group into various molecular architectures.

Applications stemming from this reactivity are diverse. It is a precursor for silicone polymers where the tolyl group imparts thermal stability.[2] It is also employed as a coupling agent to enhance adhesion between organic polymers and inorganic substrates and as a surface modifier for materials like glass fibers.[3] Furthermore, its ability to form well-ordered self-assembled monolayers (SAMs) on hydroxylated surfaces is of significant interest in microelectronics and sensor development.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 701-35-9 | |

| Molecular Formula | C₇H₇Cl₃Si | [4] |

| Molecular Weight | 225.57 g/mol | |

| Appearance | Colorless or yellowish transparent liquid | [1][2] |

| Boiling Point | 218-220 °C (lit.) | |

| Density | 1.273 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.5240 (lit.) | |

| Flash Point | 99 °C (210.2 °F) - closed cup | |

| Solubility | Reacts with water | [1][5] |

Core Reactivity: Mechanistic Insights into Solvolysis

The fundamental reaction of this compound with protic solvents is a solvolysis process, specifically a nucleophilic substitution at the electrophilic silicon center. Protic solvents, characterized by the presence of a hydrogen atom bonded to an electronegative atom (e.g., O-H in water and alcohols), act as nucleophiles.[6] The three chlorine atoms are excellent leaving groups, and the reaction proceeds in a stepwise manner, replacing each chlorine with the conjugate base of the solvent. This process is highly exothermic and liberates hydrogen chloride (HCl) gas.[7][8]

Reaction with Water: Hydrolysis

The reaction with water, or hydrolysis, is vigorous and represents the most common reactivity pathway for chlorosilanes.[1][9] The initial steps involve the sequential replacement of chloride ions with hydroxyl groups to form silanols, culminating in the formation of p-tolylsilanetriol (CH₃C₆H₄Si(OH)₃).

Mechanism:

-

Nucleophilic Attack: A water molecule attacks the silicon atom.

-

Leaving Group Departure: A chloride ion is displaced.

-

Deprotonation: A proton is transferred from the oxonium ion intermediate, regenerating a neutral silanol and forming HCl.

-

Repetition: This sequence repeats until all three chlorine atoms are substituted.

However, organosilanetriols are generally unstable and readily undergo intermolecular condensation.[10] The newly formed silanol groups react with each other, eliminating water to form highly cross-linked polysiloxane networks (silicones). This condensation is often catalyzed by the HCl generated during hydrolysis. The result is a solid or gel-like polymeric material.

Caption: Hydrolysis of this compound to an unstable silanetriol, followed by condensation.

Reaction with Alcohols: Alcoholysis

When this compound reacts with an alcohol (R-OH), a similar process known as alcoholysis occurs. The outcome is the formation of a p-tolyltrialkoxysilane (CH₃C₆H₄Si(OR)₃).

Mechanism: The mechanism is analogous to hydrolysis, with the alcohol molecule acting as the nucleophile. Each Si-Cl bond is successively replaced by a Si-OR bond, again with the stoichiometric release of HCl.

The rate of alcoholysis can be influenced by the steric bulk of the alcohol.[11] Methanol and ethanol react rapidly, whereas bulkier alcohols like tert-butanol react more slowly due to steric hindrance around the silicon center. Unlike silanetriols, the resulting trialkoxysilanes are typically stable, isolable molecules that can be purified, making them valuable synthetic intermediates.

Caption: General nucleophilic substitution pathway for this compound with a protic solvent (H-Nu).

Experimental Protocols and Safety Imperatives

Trustworthiness through Self-Validation: The protocols described below are designed with inherent safety and control measures. Successful execution, characterized by controlled temperature and the absence of uncontrolled HCl evolution, validates the correct application of the methodology.

Mandatory Safety Precautions

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[7] Its reaction with moisture is violent and produces corrosive hydrogen chloride gas.[7][8]

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to manage HCl vapors. Ensure an eyewash station and safety shower are immediately accessible.[7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and chemical splash goggles in combination with a full face shield.[7]

-